molecular formula C2H4O2 B12058792 deuterio 2,2,2-trideuterioacetate

deuterio 2,2,2-trideuterioacetate

Cat. No.: B12058792
M. Wt: 65.069 g/mol
InChI Key: QTBSBXVTEAMEQO-QSDIBYPISA-N
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Description

Deuterio 2,2,2-trideuterioacetate, also known as acetic acid-d4 or tetradeuteroacetic acid, is a deuterated derivative of acetic acid where all four hydrogen atoms are replaced by deuterium (²H or D). Its molecular formula is C₂D₄O₂, with an average molecular weight of 64.076–64.077 g/mol depending on isotopic purity . This compound is synthesized via deuteration reactions, such as repeated exchanges with deuterated methanol (MeOD) under inert conditions, followed by acetylation with deuterated reagents like (2,2,2-trideuterioacetyl) 2,2,2-trideuterioacetate .

Key physical properties include:

  • Density: 1.1–1.136 g/cm³ (varies with purity and measurement conditions)
  • Boiling Point: 117–118°C (similar to non-deuterated acetic acid but with isotopic differences)
  • Melting Point: 15–16°C
  • Stability: Incompatible with acids, bases, oxidizing agents, and moisture .

Applications span isotopic labeling in nuclear magnetic resonance (NMR) spectroscopy, pharmaceutical research (e.g., deuterated drug metabolites), and advanced materials science, such as isotope-ratio encoding for high-density information storage .

Properties

Molecular Formula

C2H4O2

Molecular Weight

65.069 g/mol

IUPAC Name

deuterio 2,2,2-trideuterioacetate

InChI

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i1+1D3/hD

InChI Key

QTBSBXVTEAMEQO-QSDIBYPISA-N

Isomeric SMILES

[2H][13C]([2H])([2H])C(=O)O[2H]

Canonical SMILES

CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Deuterio 2,2,2-trideuterioacetate can be synthesized through the deuteration of acetic acid. The process involves the exchange of hydrogen atoms in acetic acid with deuterium atoms. This can be achieved using deuterium oxide (D2O) in the presence of a catalyst such as platinum or palladium. The reaction is typically carried out under controlled temperature and pressure conditions to ensure complete deuteration.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale deuteration processes. These processes utilize deuterium gas or deuterium oxide in reactors equipped with catalysts to facilitate the exchange of hydrogen atoms with deuterium. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Deuterio 2,2,2-trideuterioacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce deuterated carbon dioxide and water.

    Reduction: It can be reduced to form deuterated ethanol.

    Substitution: It can undergo nucleophilic substitution reactions where the deuterium atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophiles such as halides (Cl-, Br-, I-) or alkoxides (RO-) are used in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Deuterated carbon dioxide (CO2) and water (D2O).

    Reduction: Deuterated ethanol (C2D5OH).

    Substitution: Various deuterated organic compounds depending on the nucleophile used.

Scientific Research Applications

Nuclear Magnetic Resonance Spectroscopy

Deuterio 2,2,2-trideuterioacetate is extensively used as a solvent in nuclear magnetic resonance (NMR) spectroscopy. Its deuterated nature minimizes overlapping signals with protons from other solvents or compounds, allowing for clearer analysis of complex molecular structures .

Drug Development

Deuterated compounds like this compound are increasingly utilized in pharmaceutical research. The incorporation of deuterium can enhance the pharmacokinetic (PK) profiles of drugs by improving their stability and bioavailability. Notable examples include the FDA-approved deutetrabenazine and donafenib, which exhibit improved dosing regimens and reduced side effects compared to their non-deuterated counterparts .

Chemical Research

In chemical research, this compound serves as a valuable tool for investigating reaction mechanisms and kinetics. The presence of deuterium can alter reaction pathways and provide insights into fundamental chemical processes .

Isotope Labeling

This compound is used for isotope labeling in biochemical studies. Researchers can track the fate of molecules within biological systems by introducing deuterium atoms at specific positions . This application is crucial for understanding metabolic pathways and interactions in living organisms.

Material Science

This compound is employed in the synthesis of deuterated materials such as polymers and specialty chemicals. These materials often exhibit unique physical and chemical properties that are advantageous in fields like electronics and optics .

Environmental Analysis

The compound can be utilized in environmental studies to analyze organic compounds in water samples. Its stable isotope composition aids in tracing the sources and pathways of pollutants .

Quality Control

In analytical chemistry laboratories, deuterated compounds are essential for quality control and calibration purposes. They serve as reference standards to ensure the accuracy of analytical instruments and methods .

Case Studies

Study Focus Findings
Deutetrabenazine DevelopmentDrug DevelopmentDemonstrated superior PK profile compared to tetrabenazine; reduced dosing frequency achieved through deuterium incorporation .
Donafenib ApprovalCancer TreatmentShowed improved efficacy and reduced side effects compared to sorafenib; highlights the potential of deuterium switches in drug design .
NMR Spectroscopy ApplicationsAnalytical ChemistryClearer spectral data obtained using deuterated solvents; essential for complex molecular structure analysis .

Mechanism of Action

The mechanism by which deuterio 2,2,2-trideuterioacetate exerts its effects involves the replacement of hydrogen atoms with deuterium. This substitution alters the vibrational frequencies of the bonds, leading to changes in the reaction kinetics and stability of the compound. The molecular targets and pathways involved depend on the specific application, such as metabolic pathways in biological systems or reaction intermediates in chemical processes.

Comparison with Similar Compounds

Table 1: Comparative Properties of Deuterated and Related Compounds

Compound Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Key Applications
Deuterio 2,2,2-trideuterioacetate C₂D₄O₂ 64.076–64.077 1.1–1.136 117–118 NMR, isotope labeling, drug synthesis
Acetic Anhydride-d6 C₄D₆O₃ ~108.10 1.18 (est.) 139–140 (est.) Deuteroacetylation reactions
2,2,2-Trifluoroacetate CF₃COO⁻ 113.02 N/A N/A Peptide synthesis, protecting groups
Non-deuterated Acetic Acid C₂H₄O₂ 60.05 1.049 118 Industrial solvent, chemical synthesis

Research Findings and Case Studies

  • Deuteroacylation Reactions: this compound enables efficient deuteration of aminoquinoline derivatives, achieving 68% yield in isotope-encoded drug intermediates .
  • Isotope-Ratio Encoding : Used in high-density information storage systems, leveraging isotopic signatures for data encryption .

Q & A

Q. Q: What are the standard methods for synthesizing deuterio 2,2,2-trideuterioacetate, and how can isotopic purity be verified?

A:

  • Synthesis : A modified deuteroacylation protocol involves reacting precursors (e.g., methyl 8-aminoquinoline derivatives) with excess deuterated acetic anhydride-d6 in MeOD under nitrogen, followed by reflux and purification via flash chromatography .
  • Isotopic Purity Verification :
    • NMR : 1H^1\text{H} NMR detects residual proton signals at the deuterated positions (e.g., absence of peaks at δ 2.1 ppm for CH3_3 groups).
    • Mass Spectrometry : High-resolution MS confirms molecular ion clusters (e.g., [M+H]+^+ with expected Δm/z\Delta m/z shifts for 2H^2\text{H}) .
    • Isotope Ratio Analysis : Minimum deuterium incorporation (>75%) can be validated using isotope-encoded mass spectrometry or 2H^2\text{H} NMR quantification .

Advanced Reaction Optimization

Q. Q: How do reaction conditions (solvent, temperature, stoichiometry) influence deuterium incorporation efficiency in acetate deuteration?

A:

  • Solvent : Polar aprotic solvents (e.g., MeOD) enhance deuteration by facilitating proton-deuterium exchange. Avoid protic solvents to minimize back-exchange .
  • Temperature : Elevated temperatures (e.g., 50°C) accelerate acetylation but may increase side reactions. Kinetic studies are recommended to balance yield and purity .
  • Stoichiometry : Excess deuterated acetic anhydride (3–5 equiv.) ensures complete deuteration. Lower equivalents risk partial labeling and mixed isotopic products .
  • Contradiction Handling : If deuterium incorporation is inconsistent, check for residual moisture (quenches deuterating agents) or incomplete precursor activation .

Isotopic Effects on Analytical Data

Q. Q: How do deuterium isotopic effects complicate NMR and MS data interpretation, and how can these challenges be mitigated?

A:

  • NMR Challenges :
    • Signal splitting due to 2H^2\text{H}-induced coupling (e.g., 3JH-D^3\text{J}_{\text{H-D}}) can obscure neighboring proton signals. Use 1H^1\text{H}-decoupled 13C^{13}\text{C} NMR for clearer analysis .
  • MS Challenges :
    • Natural isotope abundance (e.g., 13C^{13}\text{C}) overlaps with deuterium clusters. Use high-resolution MS (HRMS) to distinguish m/zm/z shifts (e.g., Δm/z=3.02\Delta m/z = 3.02 per 2H^2\text{H}) .
  • Mitigation Strategies :
    • Compare experimental spectra with simulated isotopic patterns (software tools: MestReNova, Xcalibur).
    • Use internal deuterated standards for calibration .

Stability & Storage Considerations

Q. Q: What are the stability risks for this compound under long-term storage, and how should they be managed?

A:

  • Hydrolysis Risk : Moisture induces hydrolysis to deuterated acetic acid. Store in anhydrous conditions (desiccated, under inert gas) at room temperature .
  • Light Sensitivity : UV exposure degrades acetyl groups. Use amber vials and store in dark environments .
  • Validation : Periodically test stored samples via 1H^1\text{H} NMR for hydrolysis byproducts (e.g., acetic acid-d4_4 peaks at δ 2.1 ppm) .

Applications in Mechanistic Studies

Q. Q: How can this compound be used to study kinetic isotope effects (KIEs) in enzymatic or catalytic reactions?

A:

  • Enzymatic Studies :
    • Replace protonated acetyl-CoA with deuterated analogs to probe rate-limiting steps (e.g., acetyl transferases).
    • Measure kH/kDk_{\text{H}}/k_{\text{D}} ratios to identify hydrogen-transfer mechanisms .
  • Catalytic Studies :
    • Use in esterification or transacylation reactions to compare activation energies for C–H vs. C–D bond cleavage.
    • Monitor isotopic scrambling via 2H^2\text{H} NMR to assess catalyst selectivity .

Contradiction Resolution in Isotopic Labeling

Q. Q: How should researchers address discrepancies in deuterium labeling efficiency between synthetic batches?

A:

  • Root-Cause Analysis :
    • Reagent Purity : Verify deuterated acetic anhydride-d6_6 purity via 1H^1\text{H} NMR (absence of CH3_3CO signals) .
    • Reaction Monitoring : Use in-situ FTIR to track anhydride consumption and intermediate formation .
  • Process Adjustments :
    • Optimize drying protocols (e.g., molecular sieves for solvents).
    • Standardize quenching steps (e.g., citric acid washes) to prevent post-synthesis deuteration loss .

Advanced Analytical Techniques

Q. Q: Which advanced spectroscopic methods are critical for characterizing this compound in complex matrices?

A:

  • 2D NMR : HSQC and HMBC correlate 13C^{13}\text{C}-1H^1\text{H} signals to confirm deuteration sites and structural integrity .
  • Isotope Ratio MS (IRMS) : Quantifies 2H/1H^2\text{H}/^1\text{H} ratios with precision <0.1‰, essential for metabolic tracer studies .
  • X-ray Crystallography : Resolves deuterium positions in crystalline derivatives (e.g., co-crystals with proteins) .

Safety & Handling Protocols

Q. Q: What are the key safety precautions for handling this compound in laboratory settings?

A:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact (irritant properties noted for analogs) .
  • Ventilation : Use fume hoods to avoid inhalation of vapors during reflux or distillation .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.